![molecular formula C9H6BrNO2 B1490747 7-Bromoisoquinoline-1,3(2H,4H)-dione CAS No. 1033330-27-6](/img/structure/B1490747.png)
7-Bromoisoquinoline-1,3(2H,4H)-dione
Overview
Description
7-Bromoisoquinoline-1,3(2H,4H)-dione, also known as 7-bromoisoquinoline-1,3-dione, is an organic compound that can be used in various scientific applications. It is a brominated heterocyclic compound containing both nitrogen and oxygen atoms in the ring structure, and is an important intermediate in organic synthesis. It has a variety of uses in organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Inhibition
7-Bromoisoquinoline-1,3(2H,4H)-dione derivatives have been investigated for their potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These studies have shown that certain derivatives can effectively inhibit these viral functions, suggesting their potential use in antiviral therapies (Billamboz et al., 2011), (Suchaud et al., 2014).
Synthesis and Chemical Properties
Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-dione compounds, including the 7-Bromoisoquinoline derivative, have been a focus for chemists. These efforts aim to find efficient, green, and mild synthetic methods for these compounds (Niu & Xia, 2022).
Antiviral Activities
Studies have explored the antiviral activities of 7-Bromoisoquinoline-1,3(2H,4H)-dione derivatives against HIV-1 and Hepatitis B virus. These compounds have shown effectiveness in inhibiting viral replication, suggesting their potential as antiviral agents (Cai et al., 2014).
Novel Synthesis Methods
Innovative methods have been developed for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives, including the use of visible light-induced carboperfluoroalkylation. These methods allow for a rapid and mild synthesis of these compounds, broadening their potential applications in medicinal chemistry (Tang et al., 2015).
Antitumor Activity
Research has also been conducted on the antitumor properties of 2-arylisoquinoline-1,3(2H,4H)-dione derivatives. These studies have evaluated their cytotoxic activities against various cancer cell lines and in animal models, indicating their potential in cancer therapy (Kang et al., 2014).
properties
IUPAC Name |
7-bromo-4H-isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFZTGLQLRNJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoisoquinoline-1,3(2H,4H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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